ar-Nonyldiphenylamine
Overview
Description
ar-Nonyldiphenylamine: is an organic compound with the molecular formula C21H29N . It is a derivative of diphenylamine, where a nonyl group is attached to the aromatic ring. This compound is known for its antioxidant properties and is widely used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: ar-Nonyldiphenylamine is typically synthesized through the alkylation of diphenylamine with nonene. The reaction involves the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: ar-Nonyldiphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Parent amine.
Substitution: Various substituted diphenylamine derivatives.
Scientific Research Applications
ar-Nonyldiphenylamine has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in developing antioxidant therapies.
Industry: Widely used as a stabilizer in lubricants and fuels to enhance their performance and longevity.
Mechanism of Action
The antioxidant properties of ar-Nonyldiphenylamine are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the dissociation of the N-H bond in the compound, which is facilitated by the presence of the nonyl group. The molecular targets include reactive oxygen species, and the pathways involved are primarily related to the inhibition of oxidative stress .
Comparison with Similar Compounds
Diphenylamine: The parent compound, which lacks the nonyl group.
Octyldiphenylamine: Similar structure with an octyl group instead of a nonyl group.
Decyldiphenylamine: Contains a decyl group instead of a nonyl group.
Uniqueness: ar-Nonyldiphenylamine is unique due to the presence of the nonyl group, which enhances its antioxidant properties compared to its parent compound and other similar derivatives. This makes it particularly effective in applications requiring high oxidative stability .
Properties
IUPAC Name |
4-nonyl-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)22-20-13-10-8-11-14-20/h8,10-11,13-18,22H,2-7,9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGJTSGIIUQSCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27177-41-9 | |
Record name | Ar-nonyldiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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